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Compound of Interest

Compound Name: 3-(Cyclohexyloxy)propan-1-amine

Cat. No.: B092173

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-(Cyclohexyloxy)propan-1-amine. Due to the limited availability of experimentally
derived spectra in public databases, this document presents predicted spectroscopic data
based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared
(IR) spectroscopy, and mass spectrometry (MS). Detailed, plausible experimental protocols for
acquiring such data are also provided to guide researchers in their own characterization of this
and similar molecules.

Compound Information

Identifier Value

IUPAC Name 3-(Cyclohexyloxy)propan-1-amine
Molecular Formula CoH19NO

Molecular Weight 157.25 g/mol

CAS Number 16728-63-5

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 3-
(Cyclohexyloxy)propan-1-amine. These predictions are based on the chemical structure and
typical values for similar functional groups.

‘H NMR (Proton NMR) Data (Predicted)

Chemical Shift (d)

Multiplicity Integration Assignment

(ppm)
~3.45 t 2H -O-CH2-CH2-CH2-NH:2
~3.20 m 1H -O-CH-(CHz2)s
~2.70 t 2H -O-CH2-CH2-CH2-NH:2
~1.80 m 2H -O-CH2-CH2-CH2-NH:2

Cyclohexyl C2/C6-H
~1.75 m 2H _

(axial)

Cyclohexyl C3/C5-H
~1.60 m 2H _

(axial)

Cyclohexyl C4-H
~1.30 m 2H _

(axial)

Cyclohexyl C2/C6-H
~1.25 m 2H _

(equatorial)

Cyclohexyl C3/C5-H
~1.15 m 2H ,

(equatorial)
~1.10 s (broad) 2H -NH:z

3C NMR (Carbon-13 NMR) Data (Predicted)
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Chemical Shift (8) (ppm) Assignment

~77.0 -O-CH-(CHz2)s

~68.0 -O-CH2-CH2-CH2-NH:2
~40.0 -O-CH2-CH2-CH2-NH:
~32.0 Cyclohexyl C2/C6
~30.0 -O-CH2-CH2-CH2-NH:2
~25.5 Cyclohexyl C4

~24.0 Cyclohexyl C3/C5

FTIR (Fourier-Transform Infrared) Spectroscopy Data

(Predicted)
Wavenumber (cm~1)  Intensity Vibration Functional Group
N-H stretch
3380-3250 Medium, Broad (asymmetric and Primary Amine
symmetric)
Cyclohexyl and Propyl
2930-2850 Strong C-H stretch
CHz, CH
1590-1560 Medium N-H bend (scissoring) Primary Amine
1450 Medium C-H bend CH:z
1100-1050 Strong C-O stretch Ether

Mass Spectrometry (MS) Data (Predicted)
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m/z Relative Intensity Possible Fragment lon
157 Low [M]* (Molecular lon)

156 Moderate [M-H]*

127 Moderate [M-CH2NH2]*

98 High [CeH100]*

83 Moderate [CeH11]* (Cyclohexyl cation)
56 High [CsHeN]*

30 Very High (Base Peak) [CHz2NHz]*

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for 3-
(Cyclohexyloxy)propan-1-amine.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance IIl HD.
Sample Preparation:

e Dissolve 5-10 mg of 3-(Cyclohexyloxy)propan-1-amine in approximately 0.7 mL of
deuterated chloroform (CDCIs) or deuterated methanol (CDsOD).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

» Transfer the solution to a 5 mm NMR tube.

H NMR Acquisition Parameters:

o Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
e Spectral Width: 0-12 ppm.

e Number of Scans: 16-64, depending on sample concentration.
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e Relaxation Delay (d1): 1-2 seconds.
¢ Acquisition Time (aq): 3-4 seconds.
e Temperature: 298 K.

13C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker
instruments).

e Spectral Width: 0-200 ppm.

e Number of Scans: 1024 or more, as **C has a low natural abundance.
o Relaxation Delay (d1): 2 seconds.

e Acquisition Time (aq): 1-2 seconds.

e Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the TMS signal at O ppm.

Integrate the peaks in the *H NMR spectrum.

Perform peak picking to identify the chemical shifts in both *H and 13C spectra.

FTIR Spectroscopy

Instrumentation: A Fourier-Transform Infrared spectrometer, such as a PerkinElmer Spectrum
Two or a Bruker ALPHA 1.

Sample Preparation (Attenuated Total Reflectance - ATR):
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e Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent
such as isopropanol and allowing it to dry completely.

e Record a background spectrum of the empty ATR crystal.

e Place a small drop of neat liquid 3-(Cyclohexyloxy)propan-1-amine directly onto the center
of the ATR crystal.

o Lower the instrument's pressure arm to ensure good contact between the sample and the
crystal.

Data Acquisition:

e Spectral Range: 4000-400 cm™1,
e Resolution: 4 cm~1.

e Number of Scans: 16-32.

Data Processing:

e The instrument software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

o Perform baseline correction if necessary.

o Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a gas
chromatograph-mass spectrometer (GC-MS) system (e.g., Agilent 7890B GC coupled to a
5977A MSD).

Sample Preparation:

o Prepare a dilute solution of 3-(Cyclohexyloxy)propan-1-amine (approximately 1 mg/mL) in
a volatile solvent like dichloromethane or methanol.
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GC-MS Conditions:

Injection Volume: 1 pL.

e Injector Temperature: 250 °C.

e GC Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 pm).

e Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10
°C/min, and hold for 5 minutes.

e Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (Electron lonization - El):

lon Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Electron Energy: 70 eV.

Mass Range: m/z 20-400.

Data Analysis:

« ldentify the peak corresponding to the molecular ion ([M]*).

e Analyze the fragmentation pattern to identify characteristic fragment ions.
o Compare the observed spectrum with spectral libraries if available.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical
relationship for spectral interpretation.
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« To cite this document: BenchChem. [Spectroscopic Data for 3-(Cyclohexyloxy)propan-1-
amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092173#spectroscopic-data-for-3-cyclohexyloxy-
propan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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